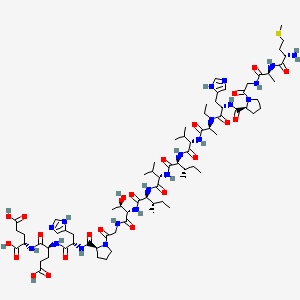
H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nuclear factor of activated T cells inhibitors are compounds that inhibit the activity of the nuclear factor of activated T cells, a family of transcription factors that play a crucial role in the regulation of immune responses. These inhibitors are primarily used to suppress the immune system, making them valuable in the treatment of autoimmune diseases and in preventing organ transplant rejection .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nuclear factor of activated T cells inhibitors often involves complex organic synthesis techniques. For example, cyclosporine A and tacrolimus, two well-known nuclear factor of activated T cells inhibitors, are produced through multi-step synthetic routes that include the use of specific reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of nuclear factor of activated T cells inhibitors typically involves large-scale fermentation processes, especially for compounds like cyclosporine A, which is derived from the fungus Tolypocladium inflatum. The fermentation process is followed by extensive purification steps to isolate the active compound .
化学反応の分析
Types of Reactions
Nuclear factor of activated T cells inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their efficacy and reduce side effects .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of nuclear factor of activated T cells inhibitors include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions are typically the modified versions of the original inhibitors, which have improved pharmacological properties. For example, modifications to cyclosporine A can result in derivatives with enhanced immunosuppressive activity .
科学的研究の応用
Nuclear factor of activated T cells inhibitors have a wide range of scientific research applications:
作用機序
Nuclear factor of activated T cells inhibitors exert their effects by inhibiting the activity of the nuclear factor of activated T cells transcription factors. These transcription factors are activated by calcium signaling pathways, which lead to their translocation into the nucleus where they promote the expression of genes involved in immune responses . By inhibiting this process, nuclear factor of activated T cells inhibitors effectively suppress the immune system .
類似化合物との比較
Nuclear factor of activated T cells inhibitors are unique in their ability to specifically target the nuclear factor of activated T cells transcription factors. Similar compounds include:
Calcineurin inhibitors: Such as cyclosporine A and tacrolimus, which inhibit the phosphatase activity of calcineurin, preventing the activation of nuclear factor of activated T cells
These compounds are unique in their specific mechanisms of action and their ability to selectively inhibit nuclear factor of activated T cells activity, making them valuable tools in both research and clinical settings .
特性
分子式 |
C75H120N20O22S |
|---|---|
分子量 |
1685.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-ethylamino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C75H120N20O22S/c1-14-39(8)59(90-70(111)57(37(4)5)88-63(104)42(11)93(16-3)74(115)50(30-45-32-78-36-82-45)87-68(109)52-20-18-27-95(52)53(97)33-79-62(103)41(10)83-64(105)46(76)25-28-118-13)72(113)89-58(38(6)7)71(112)91-60(40(9)15-2)73(114)92-61(43(12)96)69(110)80-34-54(98)94-26-17-19-51(94)67(108)86-49(29-44-31-77-35-81-44)66(107)84-47(21-23-55(99)100)65(106)85-48(75(116)117)22-24-56(101)102/h31-32,35-43,46-52,57-61,96H,14-30,33-34,76H2,1-13H3,(H,77,81)(H,78,82)(H,79,103)(H,80,110)(H,83,105)(H,84,107)(H,85,106)(H,86,108)(H,87,109)(H,88,104)(H,89,113)(H,90,111)(H,91,112)(H,92,114)(H,99,100)(H,101,102)(H,116,117)/t39-,40-,41-,42-,43+,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-,61-/m0/s1 |
InChIキー |
IDRSKECIMZOAKB-CZJZTGIGSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N(CC)C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N(CC)C(=O)C(CC3=CN=CN3)NC(=O)C4CCCN4C(=O)CNC(=O)C(C)NC(=O)C(CCSC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















